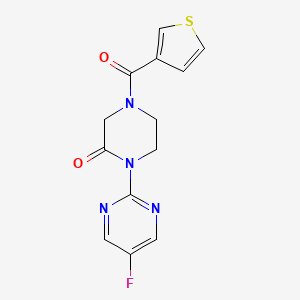
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one, also known as FTCP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTCP is a heterocyclic compound that belongs to the class of piperazinones, and it has a molecular formula of C14H12FN3O2S.
作用機序
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis and cell proliferation. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a critical role in energy homeostasis and neuroprotection.
Biochemical and Physiological Effects
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one induces apoptosis and inhibits cell proliferation by arresting the cell cycle at the G1 phase. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of various enzymes and signaling pathways. However, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. Further studies are needed to fully understand the mechanisms of action of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one and its pharmacokinetics and pharmacodynamics. In addition, the development of new analogs of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one with improved potency and selectivity could lead to the development of more effective therapeutic agents. Finally, the use of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one as a tool for studying the mechanisms of action of various enzymes and signaling pathways could lead to the development of new targets for drug discovery.
合成法
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with thiophene-3-carbonyl chloride in the presence of triethylamine to form 5-fluoro-2-thiophenecarbonyl-1H-pyrrol-1-yl)-acetic acid. The resulting compound is then reacted with piperazine in the presence of acetic anhydride to form 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one. The overall yield of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one is approximately 60%, and the compound can be purified using column chromatography.
科学的研究の応用
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h1,4-6,8H,2-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCZEUXNYSZIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(thiophene-3-carbonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)
![6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)

![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2679494.png)
![3-[(2-chlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2679495.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)
![(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide](/img/structure/B2679499.png)
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2679500.png)
![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679501.png)
![ethyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679505.png)